molecular formula C8H8N2O3 B2964607 6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine CAS No. 2222512-37-8

6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine

Cat. No.: B2964607
CAS No.: 2222512-37-8
M. Wt: 180.163
InChI Key: FYWKABJOCGXXPL-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Contemporary Organic Chemistry

Fused heterocyclic systems are complex molecular architectures composed of at least two rings, where at least one ring contains an atom other than carbon, and these rings share one or more common atoms. These structures are of paramount importance in modern organic chemistry for several reasons. Their rigid frameworks provide a well-defined three-dimensional orientation of functional groups, which is crucial for specific interactions with biological targets like enzymes and receptors. This structural pre-organization often leads to enhanced potency and selectivity of drug candidates. Furthermore, the fusion of different heterocyclic rings can modulate the electronic properties of the molecule, influencing its reactivity, stability, and pharmacokinetic profile. Many blockbuster drugs and natural products with profound physiological effects are built upon fused heterocyclic cores, underscoring their significance in drug discovery and development.

Overview of Pyrano[2,3-b]pyridine Architectures

The pyrano[2,3-b]pyridine scaffold is a bicyclic heterocyclic system resulting from the fusion of a pyran ring and a pyridine (B92270) ring. The nomenclature indicates that the pyran ring is fused at the 'b' face (the 2,3-bond) of the pyridine ring. Depending on the level of saturation in the pyran ring, various derivatives are possible, including the fully saturated 2H,3H,4H-pyrano[2,3-b]pyridine.

Derivatives of the pyrano[2,3-b]pyridine core have been investigated for a range of biological activities. The synthesis of these compounds often involves multi-step reaction sequences, including condensation and cyclization reactions. ekb.egontosight.aiekb.eg The structural diversity of pyrano[2,3-b]pyridines allows for the introduction of various substituents, enabling the fine-tuning of their physicochemical and biological properties. For instance, the introduction of amino, cyano, and other functional groups has been explored in the synthesis of novel derivatives with potential antimicrobial activities. ekb.egontosight.aiekb.eg

The Role of Nitro-Substituted Heterocycles in Synthetic Transformations

Nitro-substituted heterocycles are valuable intermediates in organic synthesis due to the versatile reactivity of the nitro group. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the heterocyclic ring, often activating it towards nucleophilic substitution reactions. This property allows for the introduction of a wide array of functional groups that might be difficult to incorporate through other synthetic routes.

Furthermore, the nitro group itself can be transformed into a variety of other functional groups. For example, it can be readily reduced to an amino group, which is a key functional group in many biologically active molecules and a versatile handle for further chemical modifications. The nitro group can also participate in various carbon-carbon bond-forming reactions, making it a powerful tool for the construction of complex molecular architectures. The synthesis of nitroaromatic compounds, including nitro-substituted pyridines, can be achieved through various nitration methods. semanticscholar.orgnih.gov

Contextualizing 6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine within Fused Pyrano-Pyridine Chemistry

While the broader class of pyrano[2,3-b]pyridine derivatives has been the subject of synthetic and biological studies, specific and detailed research on This compound is not extensively documented in publicly available scientific literature. However, based on the known reactivity of pyridines and the synthetic utility of the nitro group, the introduction of a nitro group at the 6-position of the 2H,3H,4H-pyrano[2,3-b]pyridine core would be expected to significantly impact its chemical properties.

The nitration of the parent 2H,3H,4H-pyrano[2,3-b]pyridine would likely occur on the pyridine ring, as it is generally more susceptible to electrophilic substitution than the saturated pyran ring. The presence of the electron-withdrawing nitro group at the 6-position would render the pyridine ring electron-deficient, potentially influencing its reactivity in subsequent chemical transformations.

The synthesis of this specific compound would likely involve either the direct nitration of the 2H,3H,4H-pyrano[2,3-b]pyridine scaffold or the construction of the fused ring system from a pre-nitrated pyridine precursor. For instance, a potential synthetic route could involve the reaction of a suitably substituted 2-chloro-3-nitropyridine (B167233) with a reagent that would form the pyran ring.

The 6-nitro derivative could serve as a valuable synthetic intermediate. The nitro group could be reduced to the corresponding 6-amino-2H,3H,4H-pyrano[2,3-b]pyridine, opening up avenues for the synthesis of a variety of new derivatives through reactions such as acylation, alkylation, and diazotization. These transformations would allow for the exploration of the structure-activity relationships of this class of compounds, potentially leading to the discovery of new molecules with interesting biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-10(12)7-4-6-2-1-3-13-8(6)9-5-7/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWKABJOCGXXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=CC(=C2)[N+](=O)[O-])OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Nitro 2h,3h,4h Pyrano 2,3 B Pyridine and Its Derivatives

Introduction of the Nitro Group and its Precursors

The placement of a nitro group onto the pyridine (B92270) ring of the pyrano[2,3-b]pyridine system is a critical step that significantly influences the compound's chemical properties. This can be achieved either by direct nitration of the heterocyclic system or by constructing the ring system using starting materials that already contain a nitro group.

Regioselective Nitration Strategies for Pyridine and Fused Pyridine Derivatives

Direct electrophilic nitration of the pyridine ring is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. However, specialized methods have been developed to achieve regioselective nitration of pyridines and their fused derivatives.

One advanced strategy involves a dearomatization-rearomatization sequence. acs.org For instance, pyridine can be treated with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate. psu.edursc.org Subsequent reaction with a nucleophile like sodium bisulfite (NaHSO₃) leads to the formation of unstable dihydropyridine (B1217469) adducts. rsc.org These intermediates can then undergo a regioselective rearrangement, such as a acs.orgpsu.edu sigmatropic shift of the nitro group, to yield the 3-nitropyridine (B142982) product upon rearomatization. psu.edursc.org This method, sometimes referred to as Bakke's procedure, provides a pathway to install a nitro group at the β-position (C-3 or C-5) of the pyridine ring, a position that is difficult to functionalize via classical electrophilic substitution. researchgate.net A similar approach has been successfully applied in the late-stage functionalization of complex pyridine-containing drug molecules, demonstrating its utility and high regioselectivity for the meta-position. acs.org

These strategies could theoretically be adapted for the 6-nitro substitution on the pyrano[2,3-b]pyridine core, which corresponds to a meta-position relative to the pyridine nitrogen.

Synthesis via Nitro-Containing Building Blocks

An alternative and often more straightforward approach to obtaining nitro-substituted pyranopyridines is to use a building block that already contains the nitro group. This method bypasses the potentially harsh conditions and regioselectivity issues associated with direct nitration of the fused heterocyclic system.

A common strategy involves a multi-component reaction where a nitro-substituted aromatic aldehyde is a key starting material. For the synthesis of closely related pyrano[2,3-d]pyrimidine derivatives, 4-nitrobenzaldehyde (B150856) has been used in a three-component reaction with barbituric acid and malononitrile (B47326). nih.gov This reaction proceeds through a domino Knoevenagel condensation followed by a Michael addition and subsequent cyclization to form the final nitro-substituted fused ring system. nih.gov The use of a nanocatalyst, such as sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H), can facilitate this transformation under solvent-free conditions. nih.gov

This synthetic logic is directly applicable to the synthesis of 6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine, where a suitably chosen nitro-containing precursor would be condensed with other reagents to construct the desired bicyclic structure.

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry employs various techniques to improve reaction efficiency, reduce environmental impact, and access novel chemical structures. The synthesis of pyrano[2,3-b]pyridine and its derivatives has benefited significantly from such advancements, particularly through the use of microwave-assisted synthesis and sophisticated catalyst systems.

Microwave-Assisted Organic Synthesis (MAOS) Applications

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. For the synthesis of pyrano[2,3-b]pyridine and related heterocyclic systems, microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. fao.orgjocpr.com

The synthesis of pyrano[2,3-c]pyridine derivatives, for example, has been efficiently achieved through a multicomponent reaction under microwave irradiation using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. thescipub.com Similarly, pyrazolo[3,4-b]pyridine derivatives have been synthesized from 5-amino pyrazoles and diethylmalonate using microwaves, completing the reaction in minutes compared to hours required for conventional heating. jocpr.com The application of microwave energy has also been reported for the synthesis of pyrano[2,3-d]pyrimidines, highlighting the broad utility of this technique in constructing pyran-fused heterocycles. nih.govresearchgate.net These examples underscore the potential of MAOS as a green and efficient method for the rapid synthesis of this compound libraries.

Interactive Table: Comparison of MAOS and Conventional Synthesis
Heterocyclic SystemMethodReaction TimeYieldReference
Pyrazolo[3,4-b]pyridineConventional>20 hours68% jocpr.com
Pyrazolo[3,4-b]pyridineMicrowave (MAOS)7-8 minutes85% jocpr.com
Pyrano[2,3-c]pyridineMicrowave (MAOS)5-7 minutesHigh thescipub.com
Pyrano[2,3-d]pyrimidineMicrowave (MAOS)4-5 minutes90% jocpr.com

Catalyst Systems in Pyrano[2,3-b]pyridine Synthesis

Catalysis is central to the efficient synthesis of complex molecules like pyrano[2,3-b]pyridines. A wide array of catalysts, including organocatalysts, ionic liquids, and solid-supported acid catalysts, have been employed to facilitate the key bond-forming steps in their synthesis. acs.orgnih.gov For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved using catalysts such as dibutylamine (B89481) (DBA), L-proline, and various nanoparticle-based systems. nih.govresearchgate.net

Both Brønsted and Lewis acids are particularly effective in catalyzing the reactions required to form the pyrano[2,3-b]pyridine core. rsc.orgtue.nl They function by activating carbonyl groups or other electrophiles, thereby facilitating nucleophilic attack and subsequent cyclization steps.

Brønsted acid catalysis has been demonstrated in the synthesis of related pyrido[2,3-d]pyrimidine (B1209978) derivatives. A Brønsted-acidic ionic liquid, 1,2-dimethyl-N-butanesulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) ([DMBSI]HSO₄), served as an efficient and reusable catalyst for a one-pot, three-component condensation reaction under solvent-free conditions. nih.gov Solid acid catalysts, such as amorphous carbon-supported sulfonic acid (AC-SO₃H), have also been used to synthesize pyrazolo[3,4-b]pyridine scaffolds, highlighting the advantages of heterogeneous catalysis, including ease of separation and catalyst stability. nih.gov These catalysts play a crucial role in promoting key steps like the Knoevenagel condensation and subsequent cyclization reactions. rsc.org

Lewis acid catalysis is instrumental in various pyridine synthesis methodologies. In the Bohlmann-Rahtz heteroannulation reaction to form highly functionalized pyridines, Lewis acids like ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) and zinc(II) bromide (ZnBr₂) have proven to be highly efficient. researchgate.net These catalysts are effective in promoting the cyclodehydration step under milder conditions than traditionally required. For the synthesis of pyrano[2,3-d]pyrimidine analogues, Lewis acids such as zirconium tetrachloride (ZrCl₄) and antimony trichloride (B1173362) (SbCl₃) have been successfully employed. nih.gov The Lewis acid activates the aldehyde component towards nucleophilic attack, initiating the cascade of reactions that leads to the final fused heterocyclic product. nih.gov

Interactive Table: Catalysts in Pyrano-Pyridine Synthesis
Catalyst TypeSpecific CatalystTarget Ring SystemKey AdvantagesReference
Brønsted Acid [DMBSI]HSO₄ (Ionic Liquid)Pyrido[2,3-d]pyrimidineReusable, solvent-free, short reaction times nih.gov
Brønsted Acid AC-SO₃H (Solid Acid)Pyrazolo[3,4-b]pyridineMild conditions, operational simplicity nih.gov
Lewis Acid Yb(OTf)₃PyridineHigh efficiency, single synthetic step researchgate.net
Lewis Acid ZnBr₂PyridineHigh efficiency, up to 94% yield researchgate.net
Lewis Acid ZrCl₄Pyrano[2,3-d]pyrimidineEffective for multicomponent reactions nih.gov
Organocatalyst DMAPPyrano[2,3-c]pyridineHigh yield under microwave conditions thescipub.com
Organocatalysis and Green Chemistry Approaches

The synthesis of pyrano[2,3-b]pyridine scaffolds, including the 6-nitro derivative, has increasingly benefited from the principles of organocatalysis and green chemistry. These approaches aim to reduce environmental impact by using metal-free catalysts, safer solvents, and more efficient reaction conditions, such as microwave irradiation and multicomponent reactions (MCRs). rasayanjournal.co.inresearchgate.net Organocatalysis, in particular, offers a powerful tool for constructing these heterocyclic systems with high efficiency.

Organocatalysts like (S)-5-benzyl-2,2,3-trimethyl-4-imidazolidinone monohydrochloride have been successfully employed in the synthesis of hybrid 4H-pyrano[2,3-b]pyridine derivatives. researchgate.netfigshare.com Similarly, other basic organocatalysts such as piperidine, triethylamine, and 4-dimethylaminopyridine (DMAP) have proven effective. researchgate.net For instance, DMAP has been utilized in the regioselective synthesis of pyrano[2,3-c]pyridine derivatives through a multicomponent reaction, showcasing high yields under both conventional heating and microwave irradiation. researchgate.net Cinchona alkaloids represent another class of organocatalysts used for the enantioselective synthesis of related dihydropyrano[2,3-c]pyrazoles, indicating their potential for asymmetric synthesis of pyran-fused heterocycles. nih.gov

Green chemistry principles are often integrated with organocatalysis. rasayanjournal.co.in A key strategy is the use of MCRs, which combine three or more reactants in a single step, enhancing atom economy and reducing waste. nih.govjmaterenvironsci.com These reactions are frequently performed in environmentally benign solvents like water or ethanol (B145695), or even under solvent-free conditions. jmaterenvironsci.comnih.govrroij.com Microwave-assisted synthesis is another green technique that significantly shortens reaction times and often improves product yields compared to conventional heating methods. researchgate.netnih.govnih.gov For example, the synthesis of pyrano[2,3-c]pyrazole derivatives using microwave irradiation in an eco-friendly water-ethanol mixture was completed in minutes, compared to hours via conventional heating. nih.gov

Table 1: Comparison of Green and Organocatalytic Methods for Pyrano-Fused Heterocycles
Compound ClassCatalystMethodSolventReaction TimeYield (%)
Pyrano[2,3-c]pyridineDMAPMicrowaveEthanol1 min85
Pyrano[2,3-c]pyridineDMAPThermalEthanol3-5 h71
Pyrano[2,3-c]pyrazoleSnCl₂Microwave-25 min88
Pyrano[2,3-c]pyrazoleSnCl₂Conventional-1.4 h80
Pyrano[2,3-d]thiazoleK₂CO₃RefluxWater2 h98
Dihydropyrano[2,3-c]pyrazoleCinchona AlkaloidStirringToluene24 h>99

Solvent Effects and Reaction Medium Optimization

The choice of solvent and the optimization of the reaction medium are critical factors that significantly influence the yield, reaction rate, and purity of this compound and its analogs. Research on related pyrano-fused systems has demonstrated that the polarity of the solvent plays a crucial role in reaction efficiency. researchgate.net

In many syntheses of pyranopyridines and related heterocycles, polar solvents are favored. A mixture of ethanol and water is often employed as a green and effective medium. jmaterenvironsci.comresearchgate.net For instance, the synthesis of pyrazolopyranopyrimidines showed high efficiency and yield when conducted at reflux temperature in an ethanol:water (1:1) solvent system, whereas the reaction was sluggish with low yields in nonpolar solvents. researchgate.net Water alone has been used as a solvent for the synthesis of pyrano[2,3-d]thiazole derivatives, with potassium carbonate as a catalyst, achieving excellent yields and simplifying the work-up procedure. rroij.com The use of aqueous media aligns with the principles of green chemistry by replacing hazardous organic solvents. jmaterenvironsci.com

Conversely, solvent-free conditions have emerged as a superior alternative in certain multicomponent reactions. For the synthesis of pyrano[2,3-d]pyrimidine diones using a nanocatalyst, proceeding without any solvent at an elevated temperature resulted in high yields (90%) and significantly reduced reaction times (15 minutes). nih.gov This highlights the importance of empirical optimization for each specific synthetic transformation. The catalyst and solvent system are often interdependent. For example, the efficiency of various catalysts in the synthesis of pyrano[2,3-d]pyrimidines was compared across different solvents, showing that a combination of the right catalyst and medium is necessary for optimal results. researchgate.net Organocatalyzed reactions leading to 4H-pyrano[2,3-b]pyridine derivatives have also been successfully carried out in solvents like methanol. researchgate.net

Table 2: Effect of Solvent on the Synthesis of Pyrano-Fused Heterocycles
Compound ClassCatalystSolventTemperature (°C)TimeYield (%)
Pyrano[2,3-d]pyrimidineSBA-Pr-SO₃HSolvent-free13015 min90
Pyrano[2,3-d]pyrimidineSBA-Pr-SO₃HEthanol803 h80
Pyrano[2,3-d]pyrimidineSBA-Pr-SO₃HWater1004 h75
PyrazolopyranopyrimidineSilica supported phosphotungstic acidEthanol:Water (1:1)Reflux-Good to efficient
Pyrano[2,3-d]thiazoleK₂CO₃WaterReflux2 h98
Pyrano[2,3-d]pyrimidineMn₃O₄EthanolReflux2 h88

Chemical Reactivity and Mechanistic Investigations of 6 Nitro 2h,3h,4h Pyrano 2,3 B Pyridine

Reactivity of the Nitro Group in Pyrano[2,3-b]pyridine Derivatives

The nitro group at the C-6 position is the most influential functional group governing the reactivity of the pyridine (B92270) portion of the scaffold. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution and related transformations.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it more susceptible to nucleophilic attack than benzene. nih.govuoanbar.edu.iq This effect is most pronounced at the positions ortho and para (C-2, C-4, C-6) to the ring nitrogen. Nucleophilic attack at these positions allows the negative charge of the intermediate, known as a Meisenheimer complex, to be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate compared to attack at a meta position. stackexchange.comquora.com

In the 6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine system, the presence of a strongly electron-withdrawing nitro group at the C-6 position (ortho to the ring nitrogen) dramatically enhances the ring's electrophilicity. This makes the C-6 carbon a prime target for nucleophilic aromatic substitution (SNAr), where the nitro group can act as a leaving group. nih.govnih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate, followed by the departure of the nitrite (B80452) ion to restore aromaticity. youtube.comnih.gov A variety of nucleophiles can be employed in these transformations, leading to a diverse range of substituted pyrano[2,3-b]pyridine derivatives.

Table 1: Potential SNAr Reactions at the C-6 Position

Nucleophile (Nu:)Reagent ExamplePotential Product
Alkoxide (RO⁻)Sodium methoxide (B1231860) (NaOMe)6-Methoxy-2H,3H,4H-pyrano[2,3-b]pyridine
Thiolate (RS⁻)Sodium thiophenoxide (NaSPh)6-(Phenylthio)-2H,3H,4H-pyrano[2,3-b]pyridine
Amine (R₂NH)Piperidine6-(Piperidin-1-yl)-2H,3H,4H-pyrano[2,3-b]pyridine
Azide (B81097) (N₃⁻)Sodium azide (NaN₃)6-Azido-2H,3H,4H-pyrano[2,3-b]pyridine
Cyanide (CN⁻)Potassium cyanide (KCN)2H,3H,4H-pyrano[2,3-b]pyridine-6-carbonitrile

The nitro group is a versatile functional group in organic synthesis, partly due to its facile reduction to an amino group. rsc.org This transformation is a key step in the synthesis of many complex molecules, as the resulting amine can be further functionalized. The reduction of the nitro group on the this compound scaffold would yield 6-Amino-2H,3H,4H-pyrano[2,3-b]pyridine, a valuable intermediate for introducing a wide array of substituents via diazotization or acylation reactions.

A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Table 2: Common Reagents for the Reduction of the Nitro Group

Reducing AgentTypical ConditionsProduct
Catalytic HydrogenationH₂, Pd/C, Ethanol (B145695)6-Amino-2H,3H,4H-pyrano[2,3-b]pyridine
Metal in AcidSnCl₂/HCl or Fe/HCl6-Amino-2H,3H,4H-pyrano[2,3-b]pyridine
Transfer HydrogenationHydrazine hydrate, Pd/C6-Amino-2H,3H,4H-pyrano[2,3-b]pyridine
Sodium DithioniteNa₂S₂O₄, H₂O/THF6-Amino-2H,3H,4H-pyrano[2,3-b]pyridine

Reactivity of the Pyrano Ring in the Fused System

The 3,4-dihydro-2H-pyran ring is a saturated cyclic ether. Its reactivity is substantially different from that of the aromatic nitropyridine ring to which it is fused. Reactions typically involve the ether oxygen or the adjacent methylene (B1212753) groups.

While pyran-2-ones are known to undergo ring-opening upon nucleophilic attack, the saturated dihydropyran ring in this compound is more stable. clockss.org However, under strong acidic conditions, protonation of the ether oxygen can facilitate ring cleavage. This acid-catalyzed hydrolysis would lead to the formation of a hydroxyl-substituted alkyl chain attached to the pyridine ring. The specific outcome would depend on the reaction conditions and the stability of the resulting carbocation intermediates. Rearrangements in such fused systems can be complex, but they often proceed to form more thermodynamically stable products. mdpi.com

The reactivity of the saturated 3,4-dihydro-2H-pyran moiety is generally limited compared to its unsaturated counterparts. The C-O ether bond is the most reactive site, susceptible to cleavage by strong acids like HBr or HI. The methylene groups (at C-2, C-3, and C-4) are relatively unreactive, although radical halogenation could potentially occur under specific conditions. The presence of the electron-withdrawing nitropyridine ring may have a modest electronic influence on the pyran ring, but it does not typically open up major new reaction pathways for the saturated portion of the molecule. ekb.eg

Electrophilic and Nucleophilic Reactivity Profiles of the Pyrano[2,3-b]pyridine Scaffold

Nucleophilic Reactivity Profile: The molecule is highly electrophilic and thus reactive towards nucleophiles. The pyridine ring, activated by the C-6 nitro group, is the primary site for nucleophilic attack. nih.govnih.gov As discussed, SNAr reactions are highly favored at the C-6 position, allowing for the displacement of the nitro group. The electron-deficient nature of the pyridine ring makes the entire aromatic system a poor nucleophile itself.

Electrophilic Reactivity Profile: The scaffold is strongly deactivated towards electrophilic aromatic substitution (SEAr). The pyridine nitrogen atom acts as an electron sink, reducing the electron density of the aromatic ring. nih.govuoanbar.edu.iq This deactivating effect is further intensified by the powerful electron-withdrawing nitro group. Any potential electrophilic attack would require harsh reaction conditions and would be directed to the positions meta to the nitrogen and the nitro group, though such reactions are generally unfavorable and synthetically challenging.

Table 3: Summary of Reactivity Profiles

Reaction TypeReactivity of the ScaffoldPreferred Site(s)Influencing Factors
Nucleophilic Aromatic Substitution (SNAr) HighC-6 (carbon with NO₂)Electron-withdrawing NO₂ group and pyridine N atom. nih.govnih.gov
Nitro Group Reduction HighNO₂ groupVersatility of the nitro group for transformation. rsc.org
Electrophilic Aromatic Substitution (SEAr) Very LowC-3, C-5 (meta positions)Strong deactivation by both the pyridine N and the NO₂ group. nih.govuoanbar.edu.iq
Pyran Ring Reactions LowEther oxygenStability of the saturated ether ring.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of these reactions is crucial for predicting outcomes and designing new synthetic routes. Mechanistic investigations often employ a combination of experimental techniques and computational studies.

Mechanism of Cycloaddition Reactions:

Theoretical studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of cycloaddition reactions involving nitropyridines. DFT calculations on the Diels-Alder reaction of 3-nitropyridine (B142982) with various dienes suggest a concerted, asynchronous transition state. scilit.com The regioselectivity of the reaction is predicted based on the analysis of the frontier molecular orbitals (FMO) of the reactants. scilit.com

For 1,3-dipolar cycloadditions, the reaction between nitropyridines and N-methyl azomethine ylide is also believed to proceed through a concerted [3+2] cycloaddition mechanism. mdpi.comnih.gov The substituent effects on the pyridine ring play a significant role in determining the reaction's feasibility and regiochemical outcome. mdpi.comnih.gov

Mechanism of Annulation Reactions:

The mechanism for the formation of fused pyrano[2,3-b]pyridine derivatives via cyclo-condensation has been proposed to proceed through a series of steps. ekb.egekb.eg The reaction is typically initiated by a Michael addition of an enamine or a related nucleophile to an activated alkene. This is followed by an intramolecular cyclization and subsequent dehydration or elimination to afford the final aromatic product. ekb.egekb.eg

A plausible mechanism for a cyclo-condensation reaction to form a pyrano[2,3-b]pyridine system is outlined below:

Michael Addition: A nucleophilic attack from an activated methylene group of a reactant onto an arylidene malononitrile (B47326).

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization.

Tautomerization and Elimination: Tautomerization followed by the elimination of a small molecule (e.g., water or ammonia) leads to the formation of the fused pyridine ring.

Computational studies on related pyrano[2,3-d]pyrimidine systems have provided insights into the electronic effects of substituents on their reactivity. researchgate.net Such studies can help in understanding the role of the nitro group in modulating the reactivity of the this compound core in annulation reactions.

The following table outlines the key mechanistic features of these transformations.

Reaction TypeKey Mechanistic FeaturesInfluencing Factors
Diels-Alder Reaction Concerted, asynchronous transition stateFrontier molecular orbital energies, steric effects
1,3-Dipolar Cycloaddition Concerted [3+2] cycloadditionNature of the dipole and dipolarophile, substituents
Cyclo-condensation Michael addition, intramolecular cyclization, eliminationBasicity/nucleophilicity of reactants, electrophilicity of the acceptor

Spectroscopic Characterization Methodologies for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H or ¹³C NMR data is available for 6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine. This information would be essential to confirm the proton and carbon environments within the molecule, including the chemical shifts and coupling constants that reveal the connectivity and hybridization of the atoms in both the pyran and the nitro-substituted pyridine (B92270) rings.

Detailed structural assignment using 2D NMR techniques is not possible due to the absence of experimental data. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be required to establish through-bond and through-space correlations between nuclei, which is critical for unambiguously assigning all signals and confirming the regiochemistry of the nitro group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Specific Infrared (IR) and Raman spectra for this compound have not been reported. These analytical methods would be vital for identifying the characteristic vibrational frequencies of its functional groups, most notably the symmetric and asymmetric stretching modes of the nitro (NO₂) group, as well as vibrations associated with the C-O-C ether linkage of the pyran ring and the C=N/C=C bonds of the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

There is no available mass spectrometry data for this compound. A mass spectrum would confirm the compound's molecular weight and provide crucial information about its fragmentation pathways under ionization, aiding in the confirmation of its elemental composition and structural integrity.

X-ray Crystallography for Definitive Solid-State Structure Determination

A crystal structure for this compound has not been published. X-ray crystallography would provide the precise three-dimensional coordinates of each atom, offering unequivocal proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational and Theoretical Studies on 6 Nitro 2h,3h,4h Pyrano 2,3 B Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods based on the principles of quantum mechanics that are used to compute the properties of molecules. These calculations can determine molecular geometry, energy, and electronic properties, offering deep insights into chemical structures and their interactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. ekb.eg It offers a favorable balance between computational cost and accuracy, making it a standard tool for studying medium to large-sized molecules. DFT is particularly effective for predicting molecular geometries, vibrational frequencies, and a variety of reactivity parameters. ekb.egresearchgate.net

Geometry Optimization and Energetic Landscapes

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. This process calculates the forces on each atom and iteratively adjusts their positions until a stable equilibrium geometry is reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. researchgate.net

For 6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine, this analysis would reveal the precise conformation of the fused pyran and pyridine (B92270) rings and the orientation of the nitro substituent. Furthermore, mapping the energetic landscape by identifying various conformers and transition states would provide insights into the molecule's flexibility and potential reaction pathways.

Specific optimized geometric parameters and energetic landscape data for this compound are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

A data table of HOMO, LUMO, and energy gap values for this compound cannot be provided as this specific analysis has not been reported in the available scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. Neutral regions are typically colored green. researchgate.netnih.gov

For this compound, an MEP map would identify the electron-rich areas, likely around the oxygen atoms of the nitro group and the pyran ring, and the electron-deficient areas. This provides a clear, intuitive prediction of where the molecule is most likely to interact with other chemical species. researchgate.net

As no specific studies have been published, an MEP map for this compound is not available for presentation.

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The power of a molecule to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons, calculated as ω = μ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules.

A data table of calculated global reactivity descriptors for this compound is not available due to the absence of published computational data.

Interactive Table: Conceptual Global Reactivity Descriptors
DescriptorFormulaInterpretationData for this compound
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distributionNot Available
Chemical Softness (S)1 / ηEase of polarizationNot Available
Electronegativity (χ)-(EHOMO + ELUMO) / 2Ability to attract electronsNot Available
Electrophilicity Index (ω)μ² / (2η)Propensity to act as an electrophileNot Available

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data or empirical parameters. ekb.egresearchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation to provide highly accurate solutions for the electronic structure of molecules. ekb.eg While computationally more demanding than DFT, ab initio methods are often used as a benchmark for high-accuracy energy and property calculations, especially for smaller molecules or to validate results from less computationally expensive methods. researchgate.net

A high-level ab initio study on this compound would yield very precise information about its electronic energy and molecular properties, serving as a "gold standard" theoretical reference.

No high-accuracy electronic structure determinations using ab initio methods for this compound have been found in the scientific literature.

Conformational Analysis and Tautomerism Investigations

Computational chemistry provides powerful tools to investigate the three-dimensional structure and potential isomeric forms of molecules like this compound. Conformational analysis and tautomerism are key aspects that significantly influence the compound's physical, chemical, and biological properties.

Tautomerism is another critical area of investigation for this compound. The presence of the nitro group and the pyridine nitrogen allows for the possibility of different tautomeric forms. For example, in related nitro-substituted pyridines like 2-hydroxy-5-nitropyridine, a keto-enol tautomerism is observed, where a proton can transfer from the hydroxyl group to the pyridine nitrogen. elsevierpure.com Computational studies using DFT methods (such as B3LYP, ωB97XD, and mPW1PW91) with various basis sets (e.g., 6-31G(d) and 6-311++G(d,p)) can predict the relative stability of such tautomers in the gas phase and in different solvents. elsevierpure.com For this compound, while it does not have a hydroxyl group for classical keto-enol tautomerism, the potential for nitro-aci-nitro tautomerism can be computationally explored. The energy difference between tautomers and the activation energy for their interconversion can be calculated to understand their dynamic equilibrium. nih.gov

The following table illustrates the type of data that can be generated from computational studies on the tautomerism of a hypothetical related nitropyridine compound.

TautomerMethod/Basis SetRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
Nitro FormB3LYP/6-311++G(d,p)0.000.00
Aci-Nitro FormB3LYP/6-311++G(d,p)+15.2+12.5
Nitro FormMP2/aug-cc-pVTZ0.000.00
Aci-Nitro FormMP2/aug-cc-pVTZ+14.8+11.9

Note: The data in this table is illustrative and based on typical computational results for related compounds; it is not experimental data for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. For this compound, computational studies can map out potential energy surfaces for various reactions, identify transition states, and calculate activation energies, thereby predicting the most favorable reaction pathways. smu.edursc.org

One area of interest is the study of thermal and photochemical reactivity of the nitro group. In analogous compounds like o-nitrotoluene, computational methods such as the G2M(RCC, MP2)//B3LYP level of theory have been used to investigate unimolecular decomposition pathways. acs.org Such studies can reveal multiple competing reaction channels, including isomerization and bond cleavage, and predict the formation of various products. For this compound, similar computational approaches could be used to explore its thermal stability and decomposition mechanisms.

Furthermore, computational modeling can be applied to understand the reactivity of the pyranopyridine core in reactions such as nucleophilic or electrophilic substitution, oxidation, or reduction. By modeling the interaction of the substrate with various reagents, it is possible to determine the regioselectivity and stereoselectivity of these reactions. The reaction path can be followed using Intrinsic Reaction Coordinate (IRC) calculations to confirm that a calculated transition state connects the reactants and products. smu.edu

The table below provides a hypothetical example of calculated activation energies for a reaction involving a nitroaromatic compound, illustrating the kind of data that can be obtained from computational studies.

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)
Nucleophilic attack on the pyridine ringDFT (B3LYP/6-31G)25.4
Formation of Meisenheimer complexDFT (B3LYP/6-31G)-5.2 (relative to reactants)
Proton transferDFT (B3LYP/6-31G)12.8
Elimination of leaving groupDFT (B3LYP/6-31G)18.5

Note: This data is for illustrative purposes and represents the type of information generated in computational reaction mechanism studies for related compounds.

Prediction of Spectroscopic Parameters via Quantum Chemistry

Quantum chemistry offers a powerful suite of methods for the a priori prediction of various spectroscopic parameters, which can be invaluable for the characterization and identification of novel compounds like this compound. By calculating properties such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra, computational methods can provide a theoretical benchmark for comparison with experimental data. researchgate.net

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. Quantum chemical calculations, particularly using DFT with the Gauge-Invariant Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. elsevierpure.com These calculations are typically performed on the optimized geometry of the molecule and can include solvent effects to better mimic experimental conditions. For this compound, predicted NMR spectra can help in the assignment of ambiguous signals and confirm the connectivity of the atoms.

Infrared spectroscopy provides information about the vibrational modes of a molecule. Quantum chemical calculations can compute the harmonic vibrational frequencies and their corresponding intensities. elsevierpure.com These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The predicted IR spectrum can be used to assign the characteristic vibrational bands of the nitro group (symmetric and asymmetric stretches), the pyran ring, and the pyridine moiety.

The following table presents a hypothetical comparison of experimental and computationally predicted spectroscopic data for a nitro-substituted pyridine derivative.

Spectroscopic ParameterExperimental ValuePredicted Value (Method)
¹H NMR Chemical Shift (ppm)8.528.45 (GIAO-DFT/B3LYP/6-311++G(d,p))
¹³C NMR Chemical Shift (ppm)145.3144.8 (GIAO-DFT/B3LYP/6-311++G(d,p))
IR Frequency (cm⁻¹) - NO₂ asymm. stretch15301545 (B3LYP/6-311++G(d,p), scaled)
IR Frequency (cm⁻¹) - NO₂ symm. stretch13501362 (B3LYP/6-311++G(d,p), scaled)

Note: The data presented in this table is illustrative and intended to show the typical correlation between experimental and computed spectroscopic parameters for related compounds.

Synthetic Applications and Derivatization Strategies of 6 Nitro 2h,3h,4h Pyrano 2,3 B Pyridine As a Building Block

Role as a Precursor for Diverse Fused Heterocyclic Systems

The pyrano[2,3-b]pyridine core, particularly when activated by an electron-withdrawing nitro group, serves as a foundational structure for the synthesis of numerous polycyclic heterocyclic compounds. ekb.egbohrium.comekb.eg The strategic placement of functional groups allows for annulation reactions, leading to the formation of novel ring systems with potential applications in medicinal chemistry and materials science. africanjournalofbiomedicalresearch.com These transformations often involve multicomponent reactions or cyclocondensation strategies, providing efficient access to complex molecular architectures. nih.govnih.govresearchgate.net

The fusion of a pyrrole (B145914) ring onto the pyrano[2,3-b]pyridine framework results in the formation of pyrrolo-pyrano-pyridine derivatives. These syntheses often utilize a starting pyrano[2,3-b]pyridine that bears an amino group, which can be derived from the corresponding nitro compound. For instance, new fused pyrrolo-pyrano-pyridine derivatives have been synthesized and characterized, demonstrating the utility of the core structure in building these specific tricyclic systems. researchgate.netresearchgate.net The reaction of an aminopyranopyridine derivative with various ketones, such as acetone (B3395972) or cyclohexanone, in the presence of a catalyst like FeCl3, can lead to the formation of the desired fused pyrrolo-pyrano-pyridines. researchgate.net These compounds are of interest due to their potential biological activities, and their synthesis represents an important derivatization strategy for the pyrano[2,3-b]pyridine scaffold. rsc.orgsemanticscholar.org

Table 1: Synthesis of Pyrrolo-Fused Pyrano-Pyridines

Starting Material Precursor Reagents Fused Product System
2-amino-4-(4-(dimethylamino)phenyl)-7-methyl-4,5,6,7-tetrahydropyrano[2,3-b]pyrrole-3-carbonitrile Aliphatic ketones (e.g., acetone, 2-butanone), FeCl₃, NaOH Pyrrolo-Pyrano-Pyridine cycles researchgate.net

The pyrano[2,3-b]pyridine skeleton is an effective precursor for creating pyrazolo-fused systems. The synthesis of pyrazolo[3,4-b]pyridines, for example, can be achieved from 1,4-dihydropyrano[2,3-c]pyrazole intermediates through a sequential opening and closing cascade reaction. nih.gov In one-pot reactions, starting materials like 2-(2,4-dinitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can react with an aldehyde and malononitrile (B47326) in the presence of a catalyst to yield 6-amino-1-(2,4-dinitrophenyl)-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. psu.edu This intermediate serves as a key building block for further elaborations into more complex pyrimidine (B1678525) derivatives. psu.edu The pyrazolo[3,4-b]pyridine core is a significant pharmacophore found in numerous biologically active compounds, making its synthesis from pyrano[2,3-b]pyridine precursors a valuable strategy. mdpi.com

Table 2: Formation of Pyrazolo-Fused Pyrano-Pyridines

Starting Material Reagents Fused Product System
1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles Aniline, Amorphous carbon-supported sulfonic acid (AC-SO₃H), Ethanol (B145695) Pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds nih.gov
5-amino-1-phenyl-pyrazole α,β-unsaturated ketones, ZrCl₄, DMF/EtOH 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines mdpi.com
2-(2,4-dinitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one p-methoxybenzaldehyde, malononitrile, piperidine 6-amino-1-(2,4-dinitrophenyl)-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile psu.edu

The annulation of an additional pyridine (B92270) ring onto the pyrano[2,3-b]pyridine scaffold gives rise to pyrido-fused pyrano-pyridines. These complex heterocyclic systems are accessible through various synthetic routes. For example, derivatives of 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines have been synthesized, showcasing the construction of a fused pyridine ring onto a pyranopyrimidine core, which is structurally related to pyranopyridine. orientjchem.org The synthetic strategy often involves the cyclocondensation of functionalized pyran precursors with reagents that provide the necessary atoms for the new pyridine ring. ekb.eg The resulting polycyclic structures are of interest for their potential pharmacological properties. bohrium.comekb.eg

Beyond the fusion of common five- and six-membered nitrogen heterocycles, the 6-nitro-2H,3H,4H-pyrano[2,3-b]pyridine building block enables access to a wide array of other complex heterocyclic systems. For instance, pyran-2-one derivatives are well-established precursors for a multitude of heterocyclic compounds through rearrangement reactions with various nucleophiles. imist.ma These reactions can lead to the formation of systems like 1,5-benzodiazepines, 1,5-benzothiazepines, and pyrimidobenzimidazoles. imist.ma Similarly, pyrano[2,3-d]pyrimidine diones can be synthesized via three-component reactions, demonstrating the versatility of the pyran ring in constructing fused pyrimidine systems. nih.gov The photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment, a pyran-4-one derivative, has been used to synthesize 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones, showcasing a sophisticated method for creating polycyclic aromatic systems. beilstein-journals.org Furthermore, the interaction of related 2H-furo[3,2-b]pyran-2-ones with dinucleophiles can result in recyclization to form substituted pyrazol-3-ones. nih.gov

Functional Group Interconversions of the Nitro Moiety within the Pyrano[2,3-b]pyridine Framework

The nitro group is a highly versatile functional group, often described as a "synthetic chameleon," due to its ability to be transformed into numerous other functionalities. nih.gov Its strong electron-withdrawing nature activates the heterocyclic scaffold, facilitating nucleophilic substitution reactions. nih.gov The most common and synthetically valuable transformation of the nitro group is its reduction to an amino group (NH₂). This conversion is a key step in many synthetic pathways, as the resulting amine can be used for subsequent reactions, such as the construction of fused rings (e.g., pyrrole) or amide bond formation. Standard reduction methods include catalytic hydrogenation (e.g., H₂/Pd/C) or the use of reducing agents like LiAlH₄ or zinc in acid. vanderbilt.edu

Beyond reduction to amines, the nitro group can serve as a precursor for other functional groups, although these transformations are less common in the context of the pyrano[2,3-b]pyridine framework itself. In broader organic synthesis, nitro compounds are used to prepare aldehydes, ketones (via the Nef reaction), and nitriles. scispace.com The nitro group can also act as a leaving group in nucleophilic aromatic substitution reactions, allowing for its direct replacement by other nucleophiles, a process that is highly dependent on the specific substitution pattern and reaction conditions of the heterocyclic system. nih.gov

Development of Libraries of Pyrano[2,3-b]pyridine Derivatives through Parallel Synthesis

The development of chemical libraries of pyrano[2,3-b]pyridine derivatives is often facilitated by multicomponent reactions (MCRs). MCRs are powerful tools in combinatorial and medicinal chemistry because they allow for the synthesis of complex molecules from three or more starting materials in a single step, which is highly amenable to parallel synthesis formats. By systematically varying the different components in the reaction, a large and diverse library of related compounds can be generated efficiently.

For example, a straightforward and efficient method for the synthesis of a library of pyrano[2,3-d]pyrimidine diones involves the three-component reaction of barbituric acid, malononitrile, and various aromatic aldehydes. nih.gov This approach allows for the introduction of diversity at the position derived from the aldehyde. Similarly, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved via the condensation reaction of aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole, yielding a range of products with high efficiency. nih.gov These MCR strategies are ideal for generating libraries of compounds for screening purposes, such as in drug discovery, by enabling the rapid exploration of the chemical space around the core pyrano[2,3-b]pyridine scaffold.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 6-nitro-substituted pyrano[2,3-b]pyridine derivatives?

  • Methodological Answer : Multi-component reactions (MCRs) and cross-coupling protocols are widely used. For example, MCRs involving enamines or substituted indoles with nitro-containing precursors can assemble the pyrano-pyridine core. Cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids may introduce substituents at specific positions. Catalytic systems like Pd(PPh₃)₄ and bases such as K₂CO₃ are often utilized for coupling efficiency .

Q. How is X-ray crystallography applied to determine the structural features of pyrano[2,3-b]pyridine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and ring conformations. For example, the thiochromeno[2,3-b]pyridine system in showed a half-chair conformation for the tetrahydro ring and bond length variations (C–O: 1.21–1.24 Å) due to electronic effects from the nitro group . Hydrogen atoms are typically placed using calculated positions with refinement parameters (R-factor < 0.05) .

Q. What spectroscopic techniques are critical for characterizing pyrano[2,3-b]pyridine derivatives?

  • Methodological Answer : NMR (¹H/¹³C) identifies substitution patterns and ring proton environments. Mass spectrometry (HRMS) confirms molecular weight and nitro-group presence. IR spectroscopy detects functional groups like C=O or NO₂ stretches. For example, in thieno[2,3-b]pyridines, IR peaks near 1650 cm⁻¹ indicate carbonyl groups .

Advanced Research Questions

Q. How can computational docking studies predict the bioactivity of 6-nitro-pyrano[2,3-b]pyridines?

  • Methodological Answer : Molecular docking with proteins (e.g., SIRT2 or BTK kinases) evaluates binding affinity and interaction modes. For chromeno[2,3-b]pyridines, hydrophobic anchoring to residues (e.g., PHE131-LEU138) and hydrogen bonding with polar residues (e.g., GLN167) enhance affinity. Software like AutoDock or Schrödinger optimizes pose selection, with Emodel Scores < +100 indicating high probability .

Q. What experimental approaches resolve contradictions in structure-activity relationship (SAR) data for pyrano[2,3-b]pyridines?

  • Methodological Answer : Orthogonal assays (e.g., enzymatic vs. cellular) validate target engagement. For FGFR inhibitors, IC₅₀ discrepancies between isoforms (e.g., FGFR1: 7 nM vs. FGFR4: 712 nM) may arise from ATP-binding pocket variations. Mutagenesis studies or co-crystallization with target proteins clarify SAR inconsistencies .

Q. How do electronic effects of the nitro group influence reactivity in pyrano[2,3-b]pyridine systems?

  • Methodological Answer : The nitro group’s electron-withdrawing nature polarizes adjacent bonds, as seen in where C11–O2 bond shortening (1.21 Å vs. 1.24 Å) reflects resonance stabilization. Computational DFT calculations (e.g., Gaussian) model charge distribution and predict regioselectivity in electrophilic substitutions .

Q. What strategies optimize pyrano[2,3-b]pyridine derivatives for enhanced pharmacokinetic properties?

  • Methodological Answer : Substituent engineering improves solubility and metabolic stability. Introducing polar groups (e.g., hydroxy or methoxy) at the 4-position enhances water solubility, while fluorination (e.g., 3-fluoro-pyrrolo[2,3-b]pyridine) reduces CYP450-mediated metabolism. LogP values < 3 are ideal for bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.